1-(4-Butylphenyl)-2,2,2-trifluoroethanone

Description

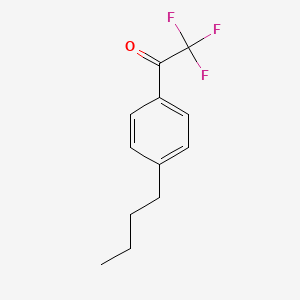

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVOMWSWGCFRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344207 | |

| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-44-4 | |

| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butyl-α, α, α-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Butylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique combination of a lipophilic butyl group and an electron-withdrawing trifluoromethyl group imparts valuable properties to molecules that incorporate this moiety. This guide provides a comprehensive overview of its synthesis, focusing on the mechanistic principles behind the prevalent Friedel-Crafts acylation route. It further details its physicochemical properties and potential applications, serving as a critical resource for professionals in chemical synthesis and drug development.

Introduction and Significance

Trifluoromethyl ketones are a pivotal class of compounds, primarily due to the profound impact of the trifluoromethyl (-CF3) group on molecular properties. The high electronegativity of fluorine atoms in the -CF3 group creates a strong dipole moment and enhances the metabolic stability of adjacent chemical bonds. When appended to a phenyl ring, as in the case of this compound, it serves as a versatile building block. The butylphenyl portion offers a non-polar, lipophilic handle, which can be crucial for modulating solubility and facilitating interactions with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, such as specialized polymers and optical sensors.[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of butylbenzene.[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

The Friedel-Crafts Acylation Pathway

The reaction proceeds by treating butylbenzene with a trifluoroacylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: General workflow for the Friedel-Crafts acylation of butylbenzene.

Mechanistic Insights

The mechanism of the Friedel-Crafts acylation is a well-established, multi-step process:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to an oxygen atom of the trifluoroacetic anhydride. This polarization weakens the C-O bond, leading to the formation of a highly electrophilic trifluoroacylium ion ([CF₃CO]⁺), which is stabilized by resonance.[5][6]

-

Electrophilic Attack: The electron-rich butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring.[4] The butyl group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.

-

Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbocation intermediate. This restores the aromaticity of the ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.[4]

A key advantage of the Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, which prevents further acylation reactions.[3][7]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

Butylbenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) to the suspension while stirring.

-

To this mixture, add butylbenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃F₃O |

| Molecular Weight | 230.23 g/mol [8] |

| Appearance | Colorless to light yellow liquid/solid |

| Melting Point | 31 °C (for a similar bromo-analog) |

| Boiling Point | Data not widely available, estimated >200 °C |

| InChIKey | XIVOMWSWGCFRNB-UHFFFAOYSA-N[8] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal methyl group, and multiplets between 1.3-2.7 ppm for the methylene groups) and the aromatic protons (two doublets in the range of 7.2-8.0 ppm, characteristic of a para-substituted benzene ring).

-

¹³C NMR: The carbon NMR would show signals for the four distinct carbons of the butyl group, four aromatic carbons, the carbonyl carbon (around 180-190 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 230. Key fragmentation patterns would include the loss of the butyl group and the trifluoromethyl group.[8]

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone.

Reactivity and Applications

This compound is a versatile intermediate. The trifluoromethyl ketone moiety makes it an excellent building block in medicinal chemistry, as it can act as a bioisostere for other functional groups and can form stable hydrates that mimic transition states of enzymatic reactions.

Key applications include:

-

Pharmaceutical Synthesis: It is a precursor for various biologically active molecules, including enzyme inhibitors and modulators of cellular pathways. The analogous 2,2,2-trifluoroacetophenone is a known organocatalyst for epoxidation reactions.[9]

-

Materials Science: The compound and its derivatives are used in the development of fluorinated polymers with high thermal stability and specific optical properties.[2]

-

Sensor Technology: It has been explored as a dopant in polyaniline-based optical sensors for environmental monitoring.[1]

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, providing good yields of the target molecule. The unique combination of its lipophilic and electrophilic features makes it a valuable intermediate for the development of new pharmaceuticals, advanced polymers, and chemical sensors. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Google Patents. (n.d.). DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.

-

ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

-

CNKI. (n.d.). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(4-butylphenyl)-2,2,2-trifluoro-. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

ChemBK. (n.d.). 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 17, 2026, from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. PubChem. Retrieved January 17, 2026, from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved January 17, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

Trifluoromethyl ketones (TFMKs) represent a class of organic compounds of significant interest in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This unique electronic feature imparts TFMKs with the ability to form stable hydrate adducts in aqueous environments, which can act as mimics of the tetrahedral transition states in enzyme-catalyzed reactions. This guide provides an in-depth examination of the physicochemical properties of a specific TFMK, 1-(4-Butylphenyl)-2,2,2-trifluoroethanone , offering foundational data and validated experimental protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior for application in synthesis, formulation, and biological screening.

Compound Identification and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research and development. This section outlines the key identifiers and physicochemical parameters for this compound.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 4'-Butyl-2,2,2-trifluoroacetophenone

-

CAS Number: 161827-83-2 (projected)

-

Molecular Formula: C₁₂H₁₃F₃O

-

Chemical Structure:

Physicochemical Data Summary

| Property | Value / Description | Significance in Drug Development |

| Molecular Weight | 230.23 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |

| Appearance | Colorless to pale yellow liquid or low-melting solid (predicted) | Basic quality control parameter and indicator of purity. |

| Boiling Point | Data not available. Estimated to be >200 °C at atmospheric pressure. | Relevant for purification (distillation) and assessing volatility. |

| Melting Point | Data not available. Likely a low-melting solid or liquid at room temperature.[1] | Important for handling, storage, and formulation of solid dosage forms. |

| LogP (o/w) | ~4.5 (Predicted) | A key indicator of lipophilicity, affecting solubility, membrane permeability, and plasma protein binding.[2] |

| pKa | ~10-11 (Predicted, α-proton) | The trifluoromethyl group enhances the acidity of α-protons. Influences ionization state at physiological pH, which affects solubility and receptor binding. |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, Ethanol, Methanol); poorly soluble in water. | Crucial for designing appropriate formulations for in vitro and in vivo studies. |

General Synthesis Pathway

Trifluoromethyl ketones such as this compound are commonly synthesized via the reaction of an organometallic reagent with a trifluoroacetylating agent. A typical laboratory-scale synthesis involves a Grignard reaction.

This method involves the initial formation of a Grignard reagent from 4-bromobutylbenzene, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.[3][4] Subsequent acidic workup yields the desired trifluoromethyl ketone.

Experimental Methodologies for Physicochemical Characterization

The reliability of physicochemical data hinges on the robustness of the experimental methods used for their determination. This section provides self-validating, step-by-step protocols for key parameters.

Determination of Lipophilicity (LogP)

Principle: The Partition Coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its logarithmic representation. The "shake-flask" method is the gold-standard for its direct measurement.[5]

Detailed Protocol:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment.[6]

-

Stock Solution Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vessel and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-24 hours) to allow the compound to reach partitioning equilibrium.[7]

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.[5]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique. Given the fluorine atoms, ¹⁹F NMR can be a highly specific and sensitive method.[8]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Acidity (pKa)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[10]

Detailed Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary. The final concentration should be around 1 mM.[10]

-

Inert Environment: Purge the sample solution with an inert gas like nitrogen for 10-15 minutes before and during the titration. This is critical to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode.

-

Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.[11]

Chemical Stability Assessment

Principle: Stability testing evaluates the influence of environmental factors like temperature, humidity, and light on the quality of an active pharmaceutical ingredient (API) over time.[12] It is essential for determining the re-test period and recommended storage conditions.

Protocol Outline:

-

Batch Selection: The study should be conducted on at least one representative batch of the API.[13]

-

Container Closure System: The API should be stored in a container that simulates the proposed packaging for distribution and long-term storage.[13]

-

Storage Conditions: As per international guidelines (e.g., ICH/WHO), samples are stored under various conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[13][14]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12]

-

Stress Testing: More extreme conditions (e.g., high heat, oxidation, photolysis, hydrolysis across a pH range) are used to identify potential degradation products and pathways.[13]

-

-

Testing Frequency: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[13]

-

Analytical Methods: A stability-indicating analytical method (typically HPLC) is used to quantify the parent compound and detect any degradation products. Physical properties like appearance and melting point are also monitored. A "significant change" is defined as a failure to meet the established specification.[12]

Conclusion

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, grounded in established scientific principles and methodologies. The data and protocols presented herein serve as a critical resource for scientists engaged in the synthesis, evaluation, and application of this compound in drug discovery and development. A thorough characterization, following the validated protocols for LogP, pKa, and stability, is paramount for building a robust data package, ensuring reproducibility, and making informed decisions in advancing a candidate molecule through the development pipeline.

References

-

Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. [Link]

-

ResearchGate. (2020). (PDF) Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. [Link]

-

ChemBK. (2024). 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone. [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone. [Link]

-

ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. [Link]

Sources

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fdaghana.gov.gh [fdaghana.gov.gh]

- 13. qlaboratories.com [qlaboratories.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Spectral Data Analysis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Butylphenyl)-2,2,2-trifluoroethanone, a compound of interest in synthetic and medicinal chemistry. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this fluorinated aromatic ketone. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in established scientific principles. We explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, the precise characterization of a molecule's structure is paramount. The arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. For a molecule like this compound, which combines an aromatic system, an aliphatic chain, and a trifluoromethyl ketone, a multi-faceted analytical approach is essential. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the molecule, making a detailed spectral analysis both challenging and informative. This guide will walk through the logical workflow of acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to build a complete and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is necessary for a complete assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation.[1] A poorly prepared sample can lead to line broadening, poor resolution, and inaccurate quantification.

Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[1]

-

Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][2] The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in ¹H NMR and to provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to the NMR tube.[1][2] Gentle vortexing or sonication can aid dissolution.

-

Transfer and Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm. This filtration step removes any particulate matter that could degrade spectral resolution.

-

Referencing: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.[3] For ¹⁹F NMR, an external or internal reference such as trifluorotoluene or CFCl₃ may be used.[4]

-

Instrumental Setup:

-

Insert the sample into the spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent.[1]

-

Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.[1][5]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal transmission and reception.[1]

-

Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to yield the NMR spectrum.

-

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

Expected ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Doublet | 2H | Ar-H (ortho to C=O) | The strong electron-withdrawing effect of the trifluoroacetyl group deshields these protons, shifting them downfield. They appear as a doublet due to coupling with the meta protons. |

| ~7.3 | Doublet | 2H | Ar-H (meta to C=O) | These protons are less affected by the carbonyl group and appear at a more typical aromatic chemical shift. They are split into a doublet by the ortho protons. |

| ~2.7 | Triplet | 2H | Ar-CH₂- | These benzylic protons are adjacent to the aromatic ring and a CH₂ group, resulting in a triplet. |

| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ | These methylene protons are coupled to the adjacent CH₂ groups, leading to a more complex multiplet (sextet). |

| ~1.4 | Sextet | 2H | -CH₂-CH₃ | Coupled to the adjacent CH₂ and CH₃ groups, these protons also appear as a sextet. |

| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl protons are coupled to the adjacent CH₂ group, resulting in a triplet. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

Expected ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 (quartet) | C=O | The carbonyl carbon is significantly deshielded. It appears as a quartet due to coupling with the three adjacent fluorine atoms. |

| ~150 | Ar-C (ipso to butyl) | The carbon directly attached to the butyl group. |

| ~131 | Ar-C (ipso to C=O) | The carbon directly attached to the carbonyl group. |

| ~129 | Ar-CH (ortho to C=O) | Aromatic CH carbons. |

| ~128 | Ar-CH (meta to C=O) | Aromatic CH carbons. |

| ~117 (quartet) | CF₃ | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. |

| ~35 | Ar-CH₂- | Benzylic carbon. |

| ~33 | -CH₂-CH₂-CH₃ | Aliphatic carbons. |

| ~22 | -CH₂-CH₃ | Aliphatic carbons. |

| ~14 | -CH₃ | Terminal methyl carbon. |

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7] It provides a direct window into the electronic environment of the fluorine atoms.

Expected ¹⁹F NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | Singlet | CF₃ | The three fluorine atoms are chemically equivalent and are not coupled to any other nearby fluorine or proton nuclei, resulting in a single sharp peak. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl.[6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation for liquids and solids.[8][9]

Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.[8] For solids, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.[8][10]

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, the aliphatic chain, and the C-F bonds.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| ~2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| ~1720-1700 | Strong | C=O stretch | Trifluoromethyl Ketone |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |

| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl |

The C=O stretching frequency is a particularly diagnostic peak. In aromatic ketones, this band typically appears around 1685 cm⁻¹. The presence of the highly electronegative trifluoromethyl group will shift this absorption to a higher wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation.[11][12][13][14] This fragmentation can be highly informative for structure elucidation.[12][13][15]

Methodology:

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[12][13] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable ions and neutral radicals.

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks.

Expected Molecular Ion and Fragments for this compound: (Molecular Weight: 230.23 g/mol )

| m/z | Ion Structure | Fragmentation Pathway |

| 230 | [C₁₂H₁₃F₃O]⁺• | Molecular Ion (M⁺•) |

| 215 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |

| 187 | [M - C₃H₇]⁺ | Loss of a propyl radical (McLafferty rearrangement is unlikely). |

| 161 | [C₁₀H₁₃]⁺ | Loss of the trifluoroacetyl radical (•COCF₃). |

| 147 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of C₃H₇ radical. |

| 105 | [C₇H₅O]⁺ | Cleavage alpha to the carbonyl, forming the benzoyl cation (less likely due to the stability of the alternative fragment). |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment for alkylbenzenes. |

| 69 | [CF₃]⁺ | Formation of the trifluoromethyl cation. |

A prominent peak is often the result of the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to the formation of the 4-butylbenzoyl cation.[16]

Integrated Data Analysis and Structure Confirmation

The true power of spectral analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.

Logical Workflow for Structure Confirmation:

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectral analysis of this compound demonstrates the synergistic power of NMR, IR, and MS. By systematically acquiring and interpreting the data from each technique, we can confidently determine the molecular structure. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic connectivity and chemical environments. IR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl ketone. Finally, mass spectrometry provides the molecular weight and offers further structural clues through predictable fragmentation patterns. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical step in any chemical research or development endeavor.

References

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Lin, Y. S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

-

LCGC International. (2012). Electron Ionization for GC–MS. Retrieved from [Link]

-

Notre Dame University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

alwsci. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(4-butylphenyl)-2,2,2-trifluoro-. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). MULTINUCLEAR NMR FLUORINE-19. Retrieved from [Link]

-

Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. biophysics.org [biophysics.org]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. GCMS Section 6.11.3 [people.whitman.edu]

The Strategic Utility of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-butylphenyl)-2,2,2-trifluoroethanone, a versatile fluorinated building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. We will delve into its physicochemical properties, explore its synthesis via the Friedel-Crafts acylation, and detail its applications as a precursor to valuable chiral molecules and enzyme inhibitors. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Growing Importance of Trifluoromethyl Ketones in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Trifluoromethyl ketones (TFMKs) have emerged as a privileged class of compounds, acting as powerful intermediates and pharmacophores.[2] Their enhanced electrophilicity at the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them highly susceptible to nucleophilic attack.[3] This inherent reactivity is central to their function as potent enzyme inhibitors, often mimicking the tetrahedral transition state of substrate hydrolysis.[3]

This compound, the subject of this guide, combines the key trifluoromethyl ketone moiety with a butylphenyl group. This substitution pattern provides a balance of lipophilicity and aromatic character, making it an attractive starting material for the synthesis of a diverse range of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₃O | [4] |

| Molecular Weight | 230.22 g/mol | Calculated |

| Appearance | Not explicitly reported, likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| Mass Spectrum (GC-MS) | Available | [4] |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Not explicitly reported in detail |

Further experimental characterization is recommended to fully elucidate all physicochemical parameters.

Synthesis of this compound: The Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing nature of the butyl group and steric hindrance at the ortho position.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated from a trifluoroacetylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A General Procedure

Materials:

-

Butylbenzene

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (1.0 eq) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, add a solution of butylbenzene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.

Note: This is a generalized protocol and may require optimization for yield and purity.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically relevant molecules.

Synthesis of Chiral Alcohols via Asymmetric Reduction

The prochiral ketone of this compound can be asymmetrically reduced to form chiral alcohols. These chiral alcohols are highly valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.[5][6]

Caption: Asymmetric reduction to chiral alcohols.

Experimental Protocol: Asymmetric Reduction (General)

-

To a solution of this compound in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a chiral reducing agent (e.g., Corey-Bakshi-Shibata (CBS) reagent or a chiral borane).

-

Stir the reaction at the appropriate temperature (often sub-ambient) and monitor by TLC.

-

Upon completion, quench the reaction carefully with a suitable reagent (e.g., methanol).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the chiral alcohol by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral solvating agent.

A Precursor for Enzyme Inhibitors

Trifluoromethyl ketones are well-established reversible covalent inhibitors of serine and cysteine proteases.[7] The electrophilic carbonyl carbon of this compound can be attacked by the hydroxyl or thiol group of an active site residue, forming a stable hemiacetal or hemithioacetal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[7][8]

Caption: Mechanism of enzyme inhibition by a TFMK.

The butylphenyl moiety of this compound can be further functionalized to introduce additional binding interactions with the target enzyme, enhancing both potency and selectivity. This makes it a valuable starting point for the development of novel therapeutics for a range of diseases, including those where proteases play a key pathological role.

Safety and Handling

Trifluoromethyl ketones should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the unique reactivity of the trifluoromethyl ketone group, makes it an attractive starting material for the development of complex and biologically active molecules. Its potential as a precursor to chiral alcohols and enzyme inhibitors highlights its significance for researchers in medicinal chemistry and drug discovery. Further exploration of the reactivity and applications of this compound is likely to yield novel and impactful discoveries.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). Available from: [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. Available from: [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available from: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available from: [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available from: [Link]

-

Ethanone, 1-(4-butylphenyl)-. PubChem. Available from: [Link]

-

Ethanone, 1-(4-butylphenyl)-2,2,2-trifluoro-. SpectraBase. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 1-(4-Butylphenyl)-2,2,2-trifluoroethanone Derivatives

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in drug discovery. Within the vast landscape of chemical scaffolds, trifluoromethylketones have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. This is largely attributed to the unique electronic properties of the trifluoromethyl group, which can enhance binding affinity, metabolic stability, and cell permeability. This guide focuses on a specific subset of this class: 1-(4-butylphenyl)-2,2,2-trifluoroethanone and its derivatives. The presence of a butylphenyl moiety offers a lipophilic handle that can be strategically modified to modulate pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Rationale and Design: The Significance of the Trifluoroethanone Moiety

The carbonyl group of the trifluoroethanone is highly electrophilic due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This electrophilicity is the cornerstone of the biological activity of these compounds, particularly as enzyme inhibitors. Many enzymes, especially hydrolases such as serine proteases and esterases, utilize a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site to catalyze reactions. The trifluoromethylketone can act as a "warhead," reacting with this nucleophilic residue to form a stable, yet often reversible, tetrahedral hemiketal or hemiacetal adduct. This adduct mimics the transition state of the natural substrate, leading to potent inhibition.

The butylphenyl group serves as a versatile scaffold for several reasons:

-

Lipophilicity: The butyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Van der Waals Interactions: The alkyl chain can engage in favorable van der Waals interactions within hydrophobic pockets of target enzymes, contributing to binding affinity.

-

Derivatization Potential: The phenyl ring can be readily functionalized with various substituents to explore structure-activity relationships (SAR) and fine-tune the compound's properties.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Friedel-Crafts Acylation

A common and direct approach is the Friedel-Crafts acylation of butylbenzene with a trifluoroacetylating agent.[1][2][3] Trifluoroacetic anhydride (TFAA) is a frequently used reagent for this transformation, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Sources

An In-Depth Technical Guide to 4'-n-Butyl-2,2,2-trifluoroacetophenone (CAS No. 40739-44-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound identified by CAS number 40739-44-4, 4'-n-Butyl-2,2,2-trifluoroacetophenone. Synthesizing data from chemical suppliers and safety data repositories, this document details its chemical identity, physicochemical properties, safety protocols, and known applications to support its safe and effective use in research and development environments.

Chemical Identity and Structure

4'-n-Butyl-2,2,2-trifluoroacetophenone is a substituted aromatic ketone. The structure features a butyl group and a trifluoroacetyl group attached to a benzene ring. This combination of an aliphatic chain, an aromatic core, and a highly fluorinated keto-group imparts specific chemical characteristics relevant to its application and reactivity.

-

IUPAC Name: 1-(4-butylphenyl)-2,2,2-trifluoroethan-1-one

-

Synonyms: 4'-n-Butyl-2,2,2-trifluoroacetophenone, 4-Butyl-α,α,α-trifluoroacetophenone[1]

The presence of the trifluoromethyl group (-CF₃) is significant, as it is a common moiety in medicinal chemistry. It can enhance metabolic stability, binding affinity, and cell permeability of a molecule. Its incorporation into this acetophenone derivative suggests potential utility as an intermediate in the synthesis of more complex, biologically active compounds.[7]

Caption: 2D structure of 4'-n-Butyl-2,2,2-trifluoroacetophenone.

Physicochemical Properties

Quantitative data for this compound is primarily based on predictions and supplier specifications. These values are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Appearance | Reported as 95%+ purity solid or liquid | [3] |

| Boiling Point | 261.6 ± 40.0 °C (Predicted) | [8] |

| Flash Point | -17 °C / 1.4 °F (Closed Cup) - for THF solution | [1] |

| Density | 1.4 ± 0.1 g/cm³ (for a related compound) | [9] |

| SMILES String | CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | [1][4] |

| InChI Key | XIVOMWSWGCFRNB-UHFFFAOYSA-N | [1] |

Note: Some physical properties, like the flash point, are reported for the compound as a solution in Tetrahydrofuran (THF) and should be interpreted with caution for the neat compound.[1]

Safety and Hazard Information

A thorough understanding of the hazards associated with 4'-n-Butyl-2,2,2-trifluoroacetophenone is paramount for safe handling. The following information is derived from supplier Safety Data Sheets (SDS), primarily for a solution in THF.[1]

GHS Hazard Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Carcinogenicity: Category 2 (H351: Suspected of causing cancer)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336: May cause respiratory irritation; May cause drowsiness or dizziness) [Target Organs: Central nervous system, Respiratory system]

Hazard Pictograms:

(Illustrative link, pictograms include flame, exclamation mark, health hazard)Sources

- 1. Carbonate ionophore IV THF 50 mg/0.5 mL, Selectophore 40739-44-4 [sigmaaldrich.com]

- 2. 4'-N-BUTYL-2,2,2-TRIFLUOROACETOPHENONE | 40739-44-4 [m.chemicalbook.com]

- 3. 4'-N-BUTYL-2,2,2-TRIFLUOROACETOPHENONE, CasNo.40739-44-4 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. biosynth.com [biosynth.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CAS 40739-44-4 MFCD00214157-Carbonate ionophore IV solution 4'-n-丁基-2,2,2-三氟乙酰苯 -LabNovo [do.labnovo.com]

- 7. benchchem.com [benchchem.com]

- 8. 4'-N-BUTYL-2,2,2-TRIFLUOROACETOPHENONE price,buy 4'-N-BUTYL-2,2,2-TRIFLUOROACETOPHENONE - chemicalbook [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on the Phenyl Ring

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into phenyl rings has become an indispensable tool in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its potent electron-withdrawing nature, a consequence of the high electronegativity of its fluorine atoms, profoundly alters the electronic landscape of the aromatic system. This guide provides a comprehensive technical overview of the multifaceted effects of the trifluoromethyl group on the phenyl ring. We will delve into the fundamental electronic principles, the consequential impact on chemical reactivity and acidity, and the strategic applications in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Fundamental Electronic Profile of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence on the phenyl ring through a combination of strong inductive effects and weak resonance effects.

The Dominant Inductive Effect (-I)

The primary electronic characteristic of the CF₃ group is its powerful electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom of the CF₃ group, and consequently, from the attached phenyl ring through the sigma bond framework. This effect is significantly stronger than that of other common electron-wíthdrawing groups like nitro (-NO₂) or cyano (-CN) groups.[1]

A Note on Resonance (-R) and Hyperconjugation

While the CF₃ group is a potent sigma-acceptor, its pi-electronic effects are more nuanced. It does not possess lone pairs to donate into the aromatic system, thus it does not exhibit a +R effect. In fact, it is generally considered to have a weak deactivating resonance effect (-R), sometimes attributed to hyperconjugation involving the C-F sigma bonds and the aromatic pi-system. However, for most practical purposes, the inductive effect is the overwhelmingly dominant factor governing its influence on the phenyl ring's reactivity.

A visual representation of the inductive electron withdrawal is provided below:

Caption: Inductive electron withdrawal by the CF₃ group from the phenyl ring.

Quantifying the Electron-Withdrawing Effect: Hammett Parameters

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The trifluoromethyl group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing character.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| Data compiled from various sources, including Leffler and Grunwald (1963).[2] |

The positive values for both σ_meta and σ_para indicate that the CF₃ group is deactivating for electrophilic aromatic substitution and activating for nucleophilic aromatic substitution at both positions. The σ_para value is slightly larger than the σ_meta value, reflecting the combined influence of inductive and weak resonance effects at the para position.

Impact on Chemical Reactivity of the Phenyl Ring

The potent electron-withdrawing nature of the trifluoromethyl group significantly deactivates the phenyl ring towards electrophilic attack and strongly activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The CF₃ group is a powerful deactivating group in electrophilic aromatic substitution reactions. By withdrawing electron density, it makes the phenyl ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is so pronounced that harsher reaction conditions are often required compared to unsubstituted benzene. Due to its strong -I effect, the CF₃ group directs incoming electrophiles to the meta position.[1]

Caption: General outcome of electrophilic aromatic substitution on trifluoromethylbenzene.

Nucleophilic Aromatic Substitution (SNA_r)

Conversely, the CF₃ group strongly activates the phenyl ring for nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group (e.g., a halide) is present at the ortho or para position. The CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[3][4] This property is extensively utilized in the synthesis of complex aromatic molecules.[5]

Caption: General outcome of nucleophilic aromatic substitution on a trifluoromethyl-substituted aryl halide.

Influence on the Acidity of Attached Functional Groups

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of functional groups attached to the phenyl ring. It stabilizes the conjugate base by delocalizing the negative charge.

| Compound | pKa | Compound with p-CF₃ | pKa with p-CF₃ | ΔpKa |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 8.70 | -1.25 |

| Aniline | 4.60 | 4-(Trifluoromethyl)aniline | 3.50 | -1.10 |

| Benzoic Acid | 4.20 | 4-(Trifluoromethyl)benzoic acid | 3.70 | -0.50 |

| Representative pKa values. Actual values may vary slightly depending on experimental conditions. |

This acidifying effect is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

The Trifluoromethyl Group in Medicinal Chemistry: A Strategic Asset

The introduction of a trifluoromethyl group is a well-established strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[6][7]

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[6][8] This makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl or hydrogen group with a CF₃ group can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced clearance.[9]

| Parameter | Drug without -CF₃ | Drug with -CF₃ | Rationale |

| Metabolic Hotspot | -CH₃ or -H | -CF₃ | C-F bonds are much stronger than C-H bonds, resisting oxidative metabolism.[8] |

| In vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[9] |

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[6] This property is crucial for enhancing a drug's ability to cross cell membranes and the blood-brain barrier.[10] The increased lipophilicity can also lead to improved binding to hydrophobic pockets in target proteins.[11]

Improved Binding Affinity

The CF₃ group can enhance binding affinity through several mechanisms:

-

Van der Waals Interactions: Its steric bulk, larger than a methyl group, can lead to favorable interactions within a protein's binding pocket.[6]

-

Non-covalent Interactions: The CF₃ group can participate in dipole-dipole and halogen bonding with amino acid residues.[6]

-

Modulation of Electronics: Its electron-withdrawing properties can alter the electronic distribution of the molecule, leading to stronger interactions with the target.[10]

A notable example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[12] Another prominent example is the antidepressant Fluoxetine (Prozac), where the CF₃ group enhances its lipophilicity, facilitating brain penetration.[10][12]

Experimental Protocols

Synthesis of Trifluoromethylated Arenes

The introduction of a CF₃ group onto an aromatic ring is a significant synthetic challenge. Numerous methods have been developed, often involving transition metal catalysis.

Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This protocol is a representative method for the synthesis of trifluoromethylated arenes.

Materials:

-

Aryl iodide (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium fluoride (KF) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl iodide, CuI, and KF.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF via syringe.

-

Add TMSCF₃ via syringe.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: A typical workflow for copper-catalyzed trifluoromethylation.

Spectroscopic Characterization of Trifluoromethylarenes

The unambiguous identification of trifluoromethylated products relies on a combination of spectroscopic techniques.

Key Spectroscopic Fingerprints:

-

¹⁹F NMR Spectroscopy: The CF₃ group gives a characteristic singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm relative to CFCl₃.[13]

-

¹³C NMR Spectroscopy: The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹J_CF ≈ 270-280 Hz). The aromatic carbon attached to the CF₃ group also shows a quartet (²J_CCF ≈ 30-40 Hz).[13]

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF₃ group give rise to strong absorption bands in the region of 1100-1400 cm⁻¹.[13]

Protocol: Acquiring NMR Spectra

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

-

For ¹⁹F NMR, use an external standard such as CFCl₃.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in modern chemistry. Its profound electron-withdrawing effects fundamentally alter the properties of the phenyl ring, providing chemists with a strategic tool to modulate reactivity, acidity, and a host of physicochemical properties. In drug development, the CF₃ group has proven to be a cornerstone for enhancing metabolic stability, optimizing lipophilicity, and improving binding affinity, ultimately contributing to the creation of more effective and durable therapeutic agents. A thorough understanding of its electronic nature and predictable effects is essential for researchers, scientists, and drug development professionals seeking to harness its full potential.

References

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy. Retrieved from [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

ResearchGate. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Retrieved from [Link]

-

ACS Publications. (2024). Mechanochemical Synthesis of Trifluoromethyl Arenes: Nanocellulose-Supported Deaminative Trifluoromethylation of Aromatic Amines. Retrieved from [Link]

-

PubMed. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Retrieved from [Link]

-

ResearchGate. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

-